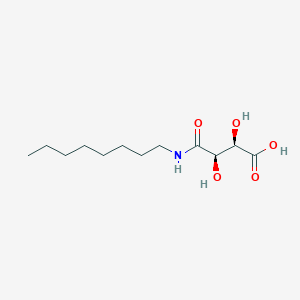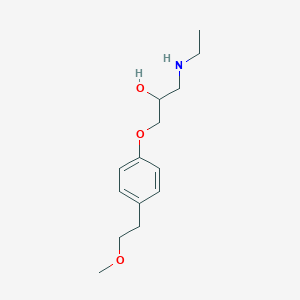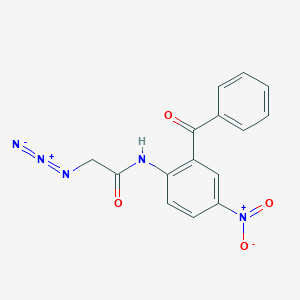
Methyl 3-hydroxytetradecanoate
Übersicht
Beschreibung
Vorbereitungsmethoden
3-Hydroxymyristinsäuremethylester kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Veresterung von 3-Hydroxymyristinsäure mit Methanol in Gegenwart eines sauren Katalysators wie Schwefelsäure oder Ameisensäure . Die Reaktion findet typischerweise unter Rückflussbedingungen statt, um eine vollständige Umwandlung sicherzustellen. Industrielle Produktionsverfahren können ähnliche Veresterungsprozesse umfassen, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren .
Analyse Chemischer Reaktionen
3-Hydroxymyristinsäuremethylester durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.
Substitution: Die Hydroxylgruppe kann an Substitutionsreaktionen teilnehmen und verschiedene Derivate bilden.
Häufig verwendete Reagenzien bei diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
3-Hydroxymyristinsäuremethylester hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Industrie: Es wird bei der Herstellung von Aromen und Duftstoffen verwendet und trägt zum Aroma bestimmter Früchte bei.
Wirkmechanismus
Der Wirkmechanismus von 3-Hydroxymyristinsäuremethylester beinhaltet seine Rolle als Quorum-Sensing-Signalmolekül. Es reguliert die Virulenz von Ralstonia solanacearum, indem es mit spezifischen molekularen Zielstrukturen und Signalwegen interagiert, die an der bakteriellen Kommunikation beteiligt sind . Diese Regulation kann die Expression von Virulenzfaktoren verhindern und so die Pathogenität der Bakterien verringern .
Wissenschaftliche Forschungsanwendungen
3-hydroxy Myristic Acid methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of flavors and fragrances, contributing to the aroma of certain fruits.
Wirkmechanismus
The mechanism of action of 3-hydroxy Myristic Acid methyl ester involves its role as a quorum-sensing signal molecule. It regulates the virulence of Ralstonia solanacearum by interacting with specific molecular targets and pathways involved in bacterial communication . This regulation can prevent the expression of virulence factors, thereby reducing the pathogenicity of the bacteria .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxymyristinsäuremethylester kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Methylmyristat: Ein Methylester der Myristinsäure, der häufig als Schmiermittel und in landwirtschaftlichen Anwendungen verwendet wird.
Methyll aurat: Ein weiterer Fettsäuremethylester, der in ähnlichen Anwendungen wie Methylmyristat verwendet wird.
Die Einzigartigkeit von 3-Hydroxymyristinsäuremethylester liegt in seiner Hydroxylgruppe, die im Vergleich zu anderen Fettsäuremethylestern unterschiedliche chemische Eigenschaften und Reaktivität verleiht .
Eigenschaften
IUPAC Name |
methyl 3-hydroxytetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZZAMWODZQSOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971039 | |
| Record name | Methyl 3-hydroxytetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55682-83-2 | |
| Record name | Tetradecanoic acid, 3-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxytetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B26973.png)



![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)



